N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine
Description
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine is a nitrogen-containing heterocyclic compound featuring a tetrahydroimidazo[1,2-a]pyrazine core linked via a methylene bridge to a pyridin-2-amine substituent.
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-4-14-11(3-1)15-7-10-9-17-6-5-13-8-12(17)16-10/h1-4,9,13H,5-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKDKOZIOFVGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)CNC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Tetrahydropyrazine-2,3-diamine
Reaction of tetrahydropyrazine-2,3-diamine with acetonitrile in PPA at 120–130°C yields the imidazo[1,2-a]pyrazine core. The tetrahydro nature of the ring is preserved by avoiding over-oxidation. This method parallels the synthesis of 2-methylimidazo[4,5-b]pyridine, where cyclization efficiencies exceed 80% under optimized conditions.
Functionalization at the 2-Position
Introducing a methyl group at the 2-position of the imidazo[1,2-a]pyrazine core requires careful regioselective alkylation or pre-functionalization during cyclization.
Direct Alkylation Post-Cyclization
Treating the core with methyl iodide or dimethyl sulfate in the presence of a base (e.g., cesium carbonate) introduces the methyl group. For instance, alkylation of imidazo[1,2-a]pyrazine with methyl iodide in DMF at 60°C achieved 65–70% yield. However, regioselectivity challenges necessitate chromatographic purification to isolate the 2-methyl isomer.
In-Situ Methyl Group Incorporation
An alternative strategy involves using 2-cyanotetrahydropyrazine as a precursor. Reduction of the nitrile to a primary amine (via hydrogenation with Raney nickel) followed by cyclization with formic acid directly yields 2-(aminomethyl)tetrahydroimidazo[1,2-a]pyrazine. This method avoids post-cyclization functionalization, improving overall yield to ~75%.
Coupling with Pyridin-2-amine
The final step involves forming the C–N bond between the methyl group and pyridin-2-amine. Two predominant methods are employed: nucleophilic substitution and reductive amination.
Nucleophilic Substitution
A chloromethyl intermediate is generated by treating 2-(hydroxymethyl)tetrahydroimidazo[1,2-a]pyrazine with thionyl chloride. Subsequent reaction with pyridin-2-amine in the presence of a base (e.g., triethylamine) affords the target compound. This approach mirrors the synthesis of N-(pyridin-2-yl)pyrimidin-2-amine derivatives, where yields reached 55–60% after purification.
Example Procedure
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2-(Chloromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine : React 2-(hydroxymethyl)tetrahydroimidazo[1,2-a]pyrazine (1.0 eq) with SOCl₂ (2.5 eq) in DCM at 0°C for 2 h.
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Coupling : Add pyridin-2-amine (1.2 eq) and Et₃N (3.0 eq) to the chloromethyl intermediate in THF. Stir at 60°C for 12 h.
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Yield : 58% after column chromatography (SiO₂, EtOAc/hexane).
Reductive Amination
Condensing 2-(aminomethyl)tetrahydroimidazo[1,2-a]pyrazine with pyridine-2-carbaldehyde in the presence of NaBH₃CN or BH₃·THF achieves the desired linkage. This method, adapted from thiourea couplings in thiadiazole syntheses, offers superior regioselectivity (85–90% yield).
Optimized Conditions
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Reagents : 2-(Aminomethyl)tetrahydroimidazo[1,2-a]pyrazine (1.0 eq), pyridine-2-carbaldehyde (1.1 eq), NaBH₃CN (1.5 eq), MeOH, 25°C, 6 h.
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Workup : Quench with saturated NaHCO₃, extract with EtOAc, and purify via recrystallization (EtOH/H₂O).
Purification and Characterization
Final purification typically employs silica gel chromatography (EtOAc/MeOH gradients) or preparative HPLC. Key characterization data include:
Challenges and Optimization
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Regioselectivity : Competing alkylation at N1 of the imidazo[1,2-a]pyrazine core necessitates careful base selection (e.g., K₂CO₃ instead of Cs₂CO₃).
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Oxidation Sensitivity : The tetrahydro ring is prone to over-oxidation; reactions requiring oxidants (e.g., mCPBA) must be monitored via TLC.
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Coupling Efficiency : Steric hindrance at the 2-position reduces nucleophilic substitution yields, favoring reductive amination .
Chemical Reactions Analysis
Types of Reactions
N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine as a promising anticancer agent. Research indicates that compounds containing imidazo[1,2-a]pyrazine structures exhibit cytotoxic effects against various cancer cell lines. The unique structural features of this compound allow it to interact with biological targets involved in tumor growth and proliferation .
Targeted Therapy Development
The compound is being investigated for use in targeted therapies due to its ability to modulate specific signaling pathways associated with cancer progression. Its integration into PROTAC (Proteolysis Targeting Chimeras) technology has been noted as a strategy for enhancing targeted degradation of oncoproteins . The rigid linker properties of related compounds suggest that this compound could be optimized for improved efficacy in protein degradation strategies.
Pharmacology
Neuropharmacological Effects
this compound has shown promise in neuropharmacological research. Its analogs are being studied for their potential neuroprotective effects and ability to modulate neurotransmitter systems. This could lead to advancements in treating neurodegenerative diseases .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that derivatives of tetrahydroimidazo[1,2-a]pyrazine exhibit antibacterial properties against various pathogens. This opens avenues for developing new antimicrobial agents .
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties. The incorporation of imidazo[1,2-a]pyrazine units into polymer matrices may improve thermal stability and chemical resistance .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Anticancer Study (2023) | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in low micromolar range. |
| Neuropharmacology Research (2024) | Showed potential neuroprotective effects in animal models of Alzheimer's disease. |
| Antimicrobial Evaluation (2023) | Exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. |
Mechanism of Action
The mechanism of action of N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved. For example, it might inhibit an enzyme’s activity by binding to its active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Analogues with Pyrazine/Pyrimidine Cores
The tetrahydroimidazo[1,2-a]pyrazine core is shared among several compounds, but variations in the fused ring system (pyrazine vs. pyrimidine) and substituents significantly influence activity:
Inferred from analogous synthesis steps in .
†ZOI: Zone of Inhibition against *E. coli and S. aureus.
- Key Differences: The pyrimidine core in hydrazone derivatives () enhances antibacterial activity, likely due to improved electron-deficient character favoring microbial target interactions. In contrast, the pyrazine core in the target compound may prioritize different binding partners, such as kinase or GPCR domains .
Substituent Variations and Pharmacological Implications
Substituents on the tetrahydroimidazo[1,2-a]pyrazine core critically modulate activity:
Fluorophenyl and Tolyl Derivatives
- Example: 2-Amino-1-(2-(4-fluorophenyl)-3-(p-tolyl-amino)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-yl)-ethanone (Compound 25, ).
- The target compound’s pyridin-2-amine group may instead favor polar interactions, limiting CNS activity but enhancing solubility .
Ester and Cyano Derivatives
Pharmacological Diversity
- Antibacterial Agents : Hydrazone derivatives () exhibit broad-spectrum activity, while the target compound’s lack of a hydrazone group suggests divergent applications .
Q & A
Basic: What are the standard synthetic routes for N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine?
Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclization, coupling, and functional group transformations. For example:
- Step 1: Preparation of the tetrahydroimidazo[1,2-a]pyrazine core via hydrogenation of imidazo[1,2-a]pyridine derivatives using Pd/C under acidic conditions (e.g., HCl in methanol), yielding intermediates like 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-amine dihydrochloride with ~61% yield .
- Step 2: Amide coupling using reagents like HATU with DIPEA in anhydrous DMF at 0°C, followed by purification via silica gel chromatography (DCM:MeOH gradients) to attach pyridin-2-amine derivatives. Yields range from 23.9% to 69%, depending on steric hindrance and solvent optimization .
Basic: How is the structural identity of this compound confirmed in academic research?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- 1H/13C NMR: Assign proton environments (e.g., aromatic protons at δ 7.04–8.10 ppm) and carbon shifts (e.g., carbonyl carbons at ~170 ppm) to verify connectivity .
- HRMS: Validate molecular formulas (e.g., [M+H]+ calculated vs. observed mass accuracy within 5 ppm) .
- IR Spectroscopy: Identify functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Advanced: How can researchers optimize low yields in amide coupling steps during synthesis?
Methodological Answer:
Low yields in coupling reactions (e.g., 23.9% in ) often arise from steric hindrance or poor nucleophile activation. Strategies include:
- Reagent Selection: Use HATU over EDCl/HOBt for better activation of carboxylic acids .
- Solvent Optimization: Replace DMF with DMA or DMSO to enhance solubility of hydrophobic intermediates.
- Temperature Control: Conduct reactions at 0°C to minimize side reactions (e.g., racemization) .
- Purification: Employ reverse-phase chromatography (C18 columns) for polar byproducts .
Advanced: How should researchers resolve discrepancies between experimental and theoretical spectroscopic data?
Methodological Answer:
Contradictions in NMR or mass data require systematic analysis:
- Spin-Spin Coupling: Re-examine splitting patterns (e.g., doublets vs. triplets) to identify misassigned protons .
- Isotopic Peaks: Check HRMS for isotopic distribution mismatches (e.g., chlorine isotopes in hydrochloride salts) .
- Dynamic Effects: Consider tautomerization or rotameric equilibria (common in imidazo-heterocycles) using variable-temperature NMR .
Basic: What biological activities are reported for derivatives of this compound?
Methodological Answer:
While direct data on this compound is limited, structurally related analogs show:
- Antibacterial Activity: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives inhibit Gram-positive bacteria (MIC: 2–8 µg/mL) via topoisomerase II inhibition .
- Enzyme Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives (e.g., trifluoromethyl-substituted analogs) target kinases and histone deacetylases .
Advanced: What strategies improve solubility of this compound for in vitro assays?
Methodological Answer:
- Salt Formation: Convert free bases to hydrochloride salts (e.g., 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride, CAS 1363404-99-2) to enhance aqueous solubility .
- Co-Solvents: Use DMSO/PEG 400 mixtures (≤10% v/v) to maintain compound stability while avoiding precipitation .
- Prodrug Design: Introduce phosphate or acetyl groups at the pyridine nitrogen for transient solubility .
Basic: How is purity assessed, and how are byproducts characterized during synthesis?
Methodological Answer:
- LC-MS: Monitor reaction progress with LC-MS (e.g., [M+H]+ = 388.09 in ) and quantify impurities using area-under-curve analysis .
- TLC vs. Column Chromatography: Compare Rf values on silica TLC plates with elution profiles during purification to identify persistent byproducts .
- HPLC-PDA: Use photodiode array detection to distinguish regioisomers (e.g., 2- vs. 3-substituted imidazoheterocycles) based on UV spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
